molecular formula C11H14ClNO2 B8487291 alpha-(2-Chloro-6-methylanilino)-propionic acid methyl ester

alpha-(2-Chloro-6-methylanilino)-propionic acid methyl ester

Cat. No. B8487291
M. Wt: 227.69 g/mol
InChI Key: WXBUNMRUBVTEKD-UHFFFAOYSA-N
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Patent
US04032657

Procedure details

35.4 g of 2-chloro-6-methylaniline, 21.3 g of sodium hydrogen carbonate and 84 ml of DL-α-bromopropionic acid methyl ester are stirred for 17 hours at 140° bath temperature. After cooling, the darkly coloured reaction mixture is filtered, and the excess α-bromopropionic acid methyl ester is distilled off in a water-jet vacuum. The residue remaining is fractionally distilled in high vacuum. There is obtained 25.9 g of α-(2-chloro-6-methylanilino)-propionic acid methyl ester, b.p. 72°-75°/0.001 Torr.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(=O)([O-])O.[Na+].[CH3:15][O:16][C:17](=[O:21])[CH:18](Br)[CH3:19]>>[CH3:15][O:16][C:17](=[O:21])[CH:18]([NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Name
Quantity
21.3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the darkly coloured reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the excess α-bromopropionic acid methyl ester is distilled off in a water-jet vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue remaining is fractionally distilled in high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)NC1=C(C=CC=C1C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.